2-[(3-fluorophenyl)amino]acetamide
Description
2-[(3-Fluorophenyl)amino]acetamide is a fluorinated acetamide derivative characterized by a 3-fluorophenyl group attached to the nitrogen atom of the acetamide core. These analogs highlight the versatility of the 3-fluorophenylaminoacetamide scaffold in medicinal chemistry, particularly in kinase inhibition and antipyretic applications .
The compound’s bioactivity is influenced by the electron-withdrawing fluorine atom at the meta position of the phenyl ring, which enhances metabolic stability and binding affinity to biological targets .
Properties
CAS No. |
494769-95-8 |
|---|---|
Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)amino]acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 3-fluoroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(3-fluorophenyl)amino]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
- N-(4-Fluorophenyl)-2-(methylamino)acetamide (CAS: 499, C₉H₁₁FN₂O): This para-fluoro isomer exhibits reduced metabolic stability compared to the 3-fluoro analog due to altered electronic effects. It demonstrates moderate activity in kinase inhibition assays but lower selectivity .
- 2-[(4-Fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide (CAS: 57761-52-1, C₁₆H₁₇FN₂O₂): The addition of a methoxy group and a methyl substituent enhances lipophilicity, improving blood-brain barrier penetration. This compound shows promise in neurological disorder models but has higher hepatotoxicity risks .
Functionalized Derivatives
- N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (C₁₇H₁₄FN₃OS): Incorporation of a thiazole ring increases rigidity, leading to potent inhibition of tyrosine kinases (IC₅₀ = 12 nM). This derivative is under preclinical evaluation for oncology applications .
- 2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide (C₁₇H₁₅FN₆O₂S): The triazole-sulfanyl moiety enhances antimicrobial activity (MIC = 2 µg/mL against S. aureus), though solubility remains a challenge .
Pharmacological and Toxicological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
